Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This particular compound features a thiazole ring substituted with bromine and fluorine atoms, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate typically involves the reaction of 2-bromo-5-fluorobenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The carboxylate group is introduced through esterification with ethanol in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach to streamline the process and reduce costs. This method can include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Types of Reactions:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.
Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, altering their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity to these targets, leading to increased biological activity .
Comparison with Similar Compounds
- Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate
- 2-Bromo-5-fluorobenzoic acid, methyl ester
- Niridazole
Comparison: Ethyl 2-(2-Bromo-5-fluorophenyl)thiazole-4-carboxylate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
Molecular Formula |
C12H9BrFNO2S |
---|---|
Molecular Weight |
330.17 g/mol |
IUPAC Name |
ethyl 2-(2-bromo-5-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2S/c1-2-17-12(16)10-6-18-11(15-10)8-5-7(14)3-4-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
MJEZRUNSQQGNGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C=CC(=C2)F)Br |
Origin of Product |
United States |
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